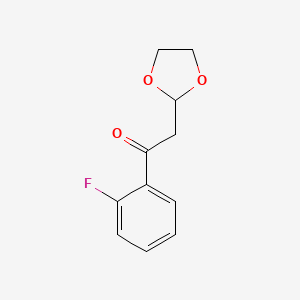

2-(1,3-Dioxolan-2-yl)-1-(2-fluorophenyl)ethanone

描述

2-(1,3-Dioxolan-2-yl)-1-(2-fluorophenyl)ethanone (CAS No. 1166996-41-3) is a fluorinated aromatic ketone featuring a 1,3-dioxolane ring fused to an ethanone backbone and a 2-fluorophenyl substituent. The dioxolane group acts as a protective moiety for the ketone, enhancing stability and modulating reactivity in synthetic applications . This compound is synthesized via cyclocondensation or acetalization strategies, as seen in related dioxolane-containing analogs . With a purity of 97%, it is primarily utilized in pharmaceutical and materials research as an intermediate for synthesizing heterocyclic compounds or fluorinated derivatives .

属性

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c12-9-4-2-1-3-8(9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBZJYYIDUTKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238614 | |

| Record name | 2-(1,3-Dioxolan-2-yl)-1-(2-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166996-41-3 | |

| Record name | 2-(1,3-Dioxolan-2-yl)-1-(2-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1166996-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,3-Dioxolan-2-yl)-1-(2-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Patent Method for Related Fluorinated Ketones

A Chinese patent (CN101168542A) describes preparation methods for fluorinated phenyl ketone derivatives involving epoxidation and oxidation steps, which can be adapted for the synthesis of fluorinated acetophenone derivatives. The process includes:

- Reaction of α-(2,4-difluorophenyl)-β-1 hydrogen-1,2,4-triazole acetophenone with oxidants in dichloromethane.

- Use of tetrabutylammonium bromide as phase transfer catalyst.

- Reaction at 50°C for 24 hours.

- Work-up with water, drying, and recrystallization from ethanol yielding 81.9% product.

Though this patent focuses on triazole derivatives, the oxidation and functionalization strategies can be applied to synthesize fluorinated acetophenone intermediates for dioxolane formation.

Research Findings on Halogenated 1,2,4-Triazole Derivatives

A review article highlights the synthesis of halogen-substituted 1,2,4-triazole derivatives, focusing on acylation reactions of 1,2,4-triazoles with fluorinated aromatic ketones. The study emphasizes:

- Use of complex physical and chemical analysis (1H-NMR, 13C-NMR, LC-MS) to characterize products.

- The potential for diverse synthetic modifications on fluorinated ketones.

- The relevance of halogenated ketones as intermediates for biologically active compounds.

This research supports the synthetic versatility of fluorinated acetophenones, including their conversion to protected forms like dioxolanes.

Summary of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Synthesis of 1-(2-fluorophenyl)ethanone | Catalytic hydrogen-transfer (Ru(II), KOH, isopropanol, 82°C) | High | Efficient, scalable |

| 2 | Enzymatic reduction (acetophenone reductase, NAD, buffer pH 7.2, 30°C) | 77 | Chiral alcohol formation | |

| 3 | Borane reduction (dimethylsulfide borane, oxazaborolidine, THF, 20°C) | 98 | High yield, mild conditions | |

| 4 | Acetalization to form dioxolane | Ethylene glycol, acid catalyst, reflux, azeotropic water removal | Not specified | Standard protection of ketone |

| 5 | Oxidation and functionalization (patented method) | Oxidants, phase transfer catalyst, 50°C, 24h | 81.9 | Adaptable to fluorinated ketones |

化学反应分析

Types of Reactions

2-(1,3-Dioxolan-2-yl)-1-(2-fluorophenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in the development of bioactive molecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of advanced materials and polymers.

作用机制

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-(2-fluorophenyl)ethanone would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxolane ring and fluoro-phenyl group may contribute to its binding affinity and specificity.

相似化合物的比较

Key Observations :

- Dioxolane-containing analogs generally exhibit improved stability over unprotected ketones, making them valuable in multistep syntheses .

Fluorophenyl-Ethanone Derivatives

Key Observations :

- Position of fluorine : The 2-fluorophenyl group in the target compound may induce steric hindrance compared to 4-fluorophenyl derivatives (e.g., ), affecting binding in biological targets .

- Functional groups: Ethoxy or trifluoromethoxy substituents () improve lipid solubility, whereas amino groups () introduce polarity, altering pharmacokinetic profiles.

Compounds with Heterocyclic Hybrid Structures

Key Observations :

- Thiazole-pyridine hybrids () demonstrate targeted anticancer effects, whereas the dioxolane-fluorophenyl compound lacks reported biological data.

- The target compound’s dioxolane group may limit direct pharmacological utility compared to heterocyclic hybrids but serves as a versatile synthetic precursor .

生物活性

2-(1,3-Dioxolan-2-yl)-1-(2-fluorophenyl)ethanone, also known by its CAS number 1166996-41-3, is a compound characterized by a dioxolane ring and a fluorinated phenyl group. Its structural formula is , with a molecular weight of approximately 210.2 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antifungal agent.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoroacetophenone with ethylene glycol, catalyzed by an acid such as p-toluenesulfonic acid under reflux conditions. This method yields the desired dioxolane structure efficiently .

Antibacterial and Antifungal Properties

Recent studies have highlighted the antibacterial and antifungal potential of various dioxolane derivatives, including this compound. The compound was evaluated for its effectiveness against several bacterial strains and fungi.

Table 1: Biological Activity Against Bacterial Strains

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 625 - 1250 | Significant antibacterial |

| Staphylococcus epidermidis | 625 - 1250 | Significant antibacterial |

| Enterococcus faecalis | 625 | Moderate antibacterial |

| Pseudomonas aeruginosa | 312.5 | Excellent antibacterial |

| Escherichia coli | Not active | No activity |

| Candida albicans | 312.5 | Significant antifungal |

The compound exhibited notable activity against Staphylococcus aureus and Pseudomonas aeruginosa , with minimal inhibitory concentrations (MICs) indicating effective inhibition at relatively low concentrations .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the dioxolane ring enhances binding affinity to bacterial enzymes or receptors, potentially disrupting cell wall synthesis or function . The presence of the fluorine atom may also influence the compound's lipophilicity and membrane permeability, further contributing to its biological activity.

Case Studies

A comparative study involving various dioxolane derivatives showed that compounds with similar structural features often exhibit varying levels of biological activity. For instance, while some derivatives demonstrated excellent antifungal properties against Candida albicans , others were ineffective against specific bacterial strains . This variability underscores the importance of structural modifications in optimizing biological activity.

常见问题

Q. What are the optimized synthetic routes for 2-(1,3-Dioxolan-2-yl)-1-(2-fluorophenyl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a two-step process:

Formation of the dioxolane ring : Reacting 2-fluorophenyl ethanone with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) to form the dioxolane-protected ketone .

Purification : Use of column chromatography or recrystallization to isolate the product.

Key Variables Affecting Yield:

Scalability : Continuous flow reactors improve reproducibility for gram-scale synthesis by maintaining consistent temperature and mixing .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

Q. How does the dioxolane ring influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The dioxolane ring acts as a protecting group for ketones, enhancing stability during reactions. However, it can be cleaved under acidic conditions (e.g., HCl/THF) to regenerate the carbonyl group. Key observations:

- Nucleophilic Attack : The ethanone moiety undergoes substitution with Grignard reagents or amines, while the dioxolane remains intact in neutral conditions .

- Acid Sensitivity : Prolonged exposure to strong acids (pH < 2) hydrolyzes the dioxolane, forming 2-fluorophenyl glyoxal as a side product .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with cytochrome P450 enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites. The fluorophenyl group may occupy hydrophobic pockets, while the dioxolane oxygen forms hydrogen bonds with catalytic residues .

- MD Simulations : GROMACS or AMBER simulate enzyme-ligand dynamics over 100 ns to assess stability. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

- Validation : Compare docking results with experimental IC₅₀ values from fluorescence-based inhibition assays .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions. A systematic approach includes:

Standardize Assays : Use identical enzyme concentrations (e.g., 10 nM CYP3A4) and buffer pH (7.4) .

Control for Fluorine Effects : Fluorine’s electronegativity may alter binding in low-ionic-strength buffers. Compare results with non-fluorinated analogs .

Statistical Analysis : Apply ANOVA to datasets (n ≥ 3) to identify outliers. P-values <0.05 indicate significant differences .

Q. Example Data Conflict :

| Study | IC₅₀ (μM) | Assay Conditions |

|---|---|---|

| A | 12.3 ± 1.2 | 25 mM phosphate buffer |

| B | 8.7 ± 0.9 | 50 mM Tris-HCl |

| Resolution: Buffer composition affects ionization of the dioxolane oxygen, altering binding affinity . |

Q. What strategies mitigate challenges in handling fluorinated intermediates during synthesis?

Methodological Answer:

- Moisture Control : Fluorinated compounds (e.g., 2-fluorophenyl precursors) are hygroscopic. Use anhydrous solvents and gloveboxes (<10 ppm H₂O) .

- Byproduct Management : Fluoride ions (from decomposition) quench reactions. Add scavengers like CaCO₃ or employ ion-exchange resins .

- Safety : Fluorinated byproducts (e.g., HF) require Teflon-lined reactors and neutralization protocols (e.g., aqueous CaCl₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。